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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213 Get Quote

This guide provides a detailed comparison of the efficacy, mechanism of action, and

experimental protocols of JNJ-38877618 (also known as OMO-1) and crizotinib, two tyrosine

kinase inhibitors targeting the MET signaling pathway, which is implicated in various cancers.

This document is intended for researchers, scientists, and drug development professionals.

Executive Summary
JNJ-38877618 is a potent and highly selective MET kinase inhibitor, while crizotinib is a multi-

targeted inhibitor of ALK, ROS1, and MET.[1] Clinical data for JNJ-38877618 is in the early

stages, with a Phase I trial establishing a recommended Phase II dose and showing

preliminary signs of anti-tumor activity. Crizotinib, on the other hand, has more extensive

clinical data in MET-driven non-small cell lung cancer (NSCLC), demonstrating meaningful

clinical activity, particularly in patients with high-level MET amplification or MET exon 14

skipping mutations. Direct head-to-head comparative trials are not yet available.

Data Presentation
Table 1: Efficacy of JNJ-38877618 in MET-Altered Solid
Tumors (Phase I)

Indication
Best Overall
Response

Number of Patients
Clinical Trial
Identifier

METex14-positive

NSCLC
Stable Disease 8/10 NCT03138083[2][3][4]
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Table 2: Efficacy of Crizotinib in METex14-Altered
NSCLC

Objective
Response
Rate (ORR)

Clinical
Benefit Rate
(CBR)

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

Clinical Trial
Identifier/Stud
y

62.5% 70.8% 10.2 months 13.0 months

Drug

Rediscovery

Protocol

(NCT0295234)[5]

27% - 4.4 months 5.4 months

METROS

(NCT02499614)

[6]

Table 3: Efficacy of Crizotinib in MET-Amplified NSCLC
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MET
Amplification
Level

Objective
Response
Rate (ORR)

Median
Duration of
Response
(DOR)

Median
Progression-
Free Survival
(PFS)

Clinical Trial
Identifier/Stud
y

High (MET/CEP7

≥4)
38.1% 5.2 months 6.7 months

PROFILE 1001

(NCT00585195)

[7][8]

Medium (>2.2 to

<4)
14.3% 3.8 months 1.9 months

PROFILE 1001

(NCT00585195)

[7][8]

Low (≥1.8 to

≤2.2)
33.3% 12.2 months 1.8 months

PROFILE 1001

(NCT00585195)

[7][8]

MET

Amplification

(various

histologies)

14% - 3.4 months

NCI-MATCH

(EAY131)

Subprotocol C1

(NCT02465060)

[9]

Mechanism of Action
Both JNJ-38877618 and crizotinib are inhibitors of the MET receptor tyrosine kinase. MET

activation, through mutations, amplification, or ligand binding, drives tumor growth, invasion,

and metastasis.

JNJ-38877618 is a highly potent and selective oral inhibitor of MET kinase.[10] Preclinical

studies have shown that it has nanomolar binding affinity and inhibitory activity against both

wild-type and mutant forms of MET.[10]

Crizotinib is a multi-targeted tyrosine kinase inhibitor that, in addition to MET, also inhibits

Anaplastic Lymphoma Kinase (ALK) and ROS1.[1] Its anti-tumor activity in the context of MET

is driven by the inhibition of MET phosphorylation and downstream signaling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/349869271_Crizotinib_in_Patients_With_MET-Amplified_NSCLC
https://pubmed.ncbi.nlm.nih.gov/33676017/
https://www.researchgate.net/publication/349869271_Crizotinib_in_Patients_With_MET-Amplified_NSCLC
https://pubmed.ncbi.nlm.nih.gov/33676017/
https://www.researchgate.net/publication/349869271_Crizotinib_in_Patients_With_MET-Amplified_NSCLC
https://pubmed.ncbi.nlm.nih.gov/33676017/
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.3108
https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/78/13_Supplement/4791/629322/Abstract-4791-OMO-1-a-potent-highly-selective
https://aacrjournals.org/cancerres/article/78/13_Supplement/4791/629322/Abstract-4791-OMO-1-a-potent-highly-selective
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.9062
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified MET Signaling Pathway Inhibition

Cell Membrane Inhibitors

Downstream Signaling

HGF
(Ligand)

MET Receptor

Binds and Activates

PI3K/AKT Pathway RAS/MAPK Pathway STAT Pathway

JNJ-38877618

Inhibits

Crizotinib

Inhibits

Proliferation,
Survival,

Metastasis

Click to download full resolution via product page

Simplified MET Signaling Pathway and Inhibition

Experimental Protocols
JNJ-38877618 (OMO-1) Phase I Trial (NCT03138083)
This was a first-in-patient, open-label, multicenter study in patients with locally advanced or

metastatic solid malignancies.[2]

Study Design: A standard 3+3 dose escalation design was used, starting at a dose of 100 mg

twice daily (BID). The study included a dose escalation part (Part A) to determine the

recommended Phase II dose (RP2D) and expansion cohorts (Part B) to assess preliminary

efficacy.[2]
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Patient Population: Part A included unselected patients with locally advanced, unresectable,

or metastatic malignancies. Part B focused on patients with METex14-positive NSCLC and

other MET-positive solid tumors.[2]

Primary Endpoints: To determine the safety and RP2D of OMO-1.[2]

Secondary Endpoints: To assess preliminary clinical efficacy.[2]

Tumor Assessment: Not explicitly detailed in the provided abstracts, but typically involves

imaging scans at baseline and regular intervals.

JNJ-38877618 Phase I Trial Workflow
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(Advanced Solid Malignancies)

Part A: Dose Escalation
(3+3 Design, starting 100mg BID)
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Part B: Expansion Cohorts
(at RP2D)
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METex14-positive NSCLC
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Assess Preliminary Efficacy
(e.g., Best Overall Response)
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JNJ-38877618 Phase I Trial Workflow

Crizotinib in MET-Deregulated NSCLC (METROS Trial)
This was a Phase II, prospective, multicenter, two-arm trial.[6]

Study Design: A non-comparative trial with two arms based on the presence of ROS1

rearrangement or MET deregulation.[6]

Patient Population: Patients with pretreated advanced NSCLC with evidence of MET

deregulation (MET amplification with a MET/CEP7 ratio >2.2 or MET exon 14 mutations).[6]

Treatment: Crizotinib 250 mg twice daily in continuous 28-day cycles.[6]

Primary Endpoint: Objective response rate (ORR).[6]

Tumor Assessment: Radiologic assessment by CT scans at baseline and every 8 weeks until

disease progression. Responses were confirmed by a repeat assessment 4-8 weeks after

the initial response.[6]

Crizotinib in MET-Mutated NSCLC (Drug Rediscovery
Protocol - NCT0295234)
This was a protocol where patients with an actionable molecular profile are treated with off-

label registered drugs.[5]

Study Design: A Simon-like two-stage design.[5]

Patient Population: Patients with advanced NSCLC harboring MET exon 14 skipping or other

MET mutations.[5]

Treatment: Crizotinib 250 mg BID until disease progression or intolerable toxicity.[5]

Primary Endpoints: Clinical benefit (complete response, partial response, or stable disease

≥16 weeks) and safety.[5]

Tumor Assessment: Responses were assessed using RECIST v1.1.[5]
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General Workflow for Crizotinib MET-Altered NSCLC Trials
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Crizotinib MET-Altered NSCLC Trial Workflow

Conclusion
JNJ-38877618 is a promising, highly selective MET inhibitor with demonstrated target

engagement and preliminary signs of clinical activity in early-phase trials. Crizotinib has

established efficacy in patients with MET exon 14-altered and, to a greater extent, high-level

MET-amplified NSCLC. The clinical development of JNJ-38877618 is ongoing, and future

studies, potentially including direct comparisons, will be necessary to fully elucidate its efficacy

relative to other MET inhibitors like crizotinib. Researchers should consider the different stages

of development and the specific patient populations studied when interpreting the available

data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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